molecular formula C25H26BrNO5 B14159358 ethyl 3-(4-bromophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate CAS No. 610759-55-2

ethyl 3-(4-bromophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B14159358
CAS No.: 610759-55-2
M. Wt: 500.4 g/mol
InChI Key: IFYIQLFBSGDAPQ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a bromophenyl group, a hydroxy group, and a piperidine moiety, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-bromophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, palladium catalysts for coupling reactions

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 3-(4-bromophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(4-bromophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate
  • Ethyl 3-(4-fluorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate

Uniqueness

Ethyl 3-(4-bromophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity compared to its chloro- and fluoro- analogs .

Properties

CAS No.

610759-55-2

Molecular Formula

C25H26BrNO5

Molecular Weight

500.4 g/mol

IUPAC Name

ethyl 3-(4-bromophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-oxochromene-2-carboxylate

InChI

InChI=1S/C25H26BrNO5/c1-3-31-25(30)24-21(16-6-8-17(26)9-7-16)22(29)18-10-11-20(28)19(23(18)32-24)14-27-12-4-5-15(2)13-27/h6-11,15,28H,3-5,12-14H2,1-2H3

InChI Key

IFYIQLFBSGDAPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCC(C3)C)C4=CC=C(C=C4)Br

Origin of Product

United States

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